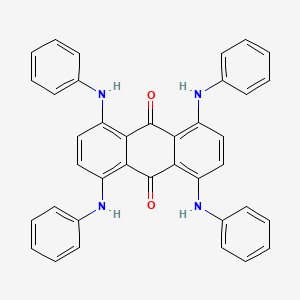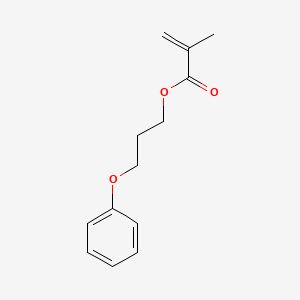
1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione is a chemical compound with the molecular formula C18H28N2O4. It is also known as 1,1’-(1,6-Dioxo-1,6-hexanediyl)bis[hexahydro-2H-azepin-2-one]. This compound is characterized by the presence of two hexahydro-2-oxo-1H-azepin-1-yl groups attached to a 1,6-hexanedione backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione involves several steps. One common method is the reaction of 1,6-hexanedione with hexahydro-2-oxo-1H-azepin-1-ylamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as pyridinium chlorochromate and reducing agents like lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of adipaldehyde, while reduction can yield hexanediol derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of various polymers and polymer-based materials In biology, it is utilized in the study of biomolecular condensates and protein-protein interactionsIn industry, it is used in the production of polyesters, polyurethanes, and other polymeric materials .
Wirkmechanismus
The mechanism of action of 1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione involves its interaction with specific molecular targets and pathways. The compound can interfere with hydrophobic protein-protein interactions, leading to the dissolution of liquid condensates. This property makes it useful in the study of biomolecular condensates and their material properties. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1,6-Bis(2-oxoazepan-1-yl)hexane-1,6-dione can be compared with similar compounds such as 1,6-Hexanediol and 1,4-Butanediol. While all these compounds contain hydroxyl groups and undergo similar chemical reactions, this compound is unique due to the presence of the hexahydro-2-oxo-1H-azepin-1-yl groups. These groups impart distinct chemical properties and reactivity to the compound, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
3217-52-5 |
|---|---|
Molekularformel |
C18H28N2O4 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
1,6-bis(2-oxoazepan-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C18H28N2O4/c21-15-9-3-1-7-13-19(15)17(23)11-5-6-12-18(24)20-14-8-2-4-10-16(20)22/h1-14H2 |
InChI-Schlüssel |
PMKTZZPISUBWEM-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)N(CC1)C(=O)CCCCC(=O)N2CCCCCC2=O |
Kanonische SMILES |
C1CCC(=O)N(CC1)C(=O)CCCCC(=O)N2CCCCCC2=O |
| 3217-52-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbaldehyde](/img/structure/B1620384.png)





